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Compound of Interest

4-Hydroxy-3-
Compound Name:
(trifluoromethoxy)benzaldehyde

cat. No.: B1631108

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a
fluorinated aromatic aldehyde of significant interest in contemporary chemical research and
development. We will delve into its fundamental properties, synthesis, purification, analytical
characterization, and applications, with a focus on providing practical insights for laboratory
and industrial use.

Core Molecular Attributes

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde. The
presence of the trifluoromethoxy group at the meta position and a hydroxyl group at the para
position to the aldehyde functionality imparts unique electronic and steric properties to the
molecule, making it a valuable building block in organic synthesis.

Molecular Formula and Weight

The fundamental molecular attributes of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde are
summarized in the table below.
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Attribute Value Source(s)
Molecular Formula CsHsFs0s3 [1112]
Molecular Weight 206.12 g/mol [1][2]

CAS Number 53104-95-3 [1]

Structural Representation

The two-dimensional structure of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is depicted
below, illustrating the relative positions of the functional groups on the benzene ring.

Figure 1: 2D structure of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde.

Synthesis and Purification

The synthesis of substituted benzaldehydes can be achieved through various synthetic routes.
While a specific, detailed protocol for 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is not
readily available in the public domain, a general approach can be inferred from related
syntheses of similar compounds.

Synthetic Approach

A plausible synthetic route could involve the introduction of the trifluoromethoxy group onto a
suitably protected dihydroxybenzaldehyde precursor. A generalized workflow for the synthesis
of a related compound, 3-hydroxy-4-difluoromethoxybenzaldehyde, is described in a patent,
which involves the nucleophilic substitution of chlorodifluoromethane with 3,4-
dihydroxybenzaldehyde in the presence of a phase transfer catalyst and a base.[3] A similar
strategy could be adapted for the synthesis of the target molecule.

General Synthetic Workflow

Starting Material leavage eorotection Final Product
(e.g.. 3.4-dihydroxybenzaldehyde) (if necessa ) 4-Hydroxy-3(trifluoromethoxy)benzaldehyde
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Figure 2: A generalized synthetic workflow for substituted hydroxybenzaldehydes.

Purification by Recrystallization

Purification of the crude product is critical to obtain material of high purity suitable for research
and development. Recrystallization is a common and effective method for purifying solid
organic compounds.[4][5] The choice of solvent is crucial for successful recrystallization. An
ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower
temperatures.[5]

Experimental Protocol: General Recrystallization Procedure

o Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane,
toluene, and mixtures thereof) to identify a suitable system.

e Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it
completely dissolves.

» Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove
them.

o Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed
by further cooling in an ice bath to induce crystallization. The formation of crystals can
sometimes be initiated by scratching the inside of the flask or by adding a seed crystal.[4]

« |solation of Crystals: Collect the purified crystals by vacuum filtration.

e Washing: Wash the crystals with a small amount of cold solvent to remove any remaining
impurities.

e Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. This is typically
achieved through a combination of spectroscopic techniques. While a complete set of spectra
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for 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is not publicly available, we can predict the
expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde
proton (typically 4 9.5-10.5 ppm), the aromatic protons, and the hydroxyl proton. The
aromatic protons will exhibit a characteristic splitting pattern based on their coupling with
neighboring protons. For the related compound 4-hydroxy-3-(trifluoromethyl)benzaldehyde,
'H NMR data is available.[6]

e 13C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the
aldehyde (typically & 190-200 ppm), the aromatic carbons, and the carbon of the
trifluoromethoxy group. The carbon attached to the fluorine atoms will exhibit a quartet due to
C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the different functional groups
present in the molecule. Expected key peaks include:

A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm™1).

A strong C=0 stretching band for the aldehyde carbonyl group (around 1680-1700 cm~1).

C-H stretching bands for the aromatic ring and the aldehyde.

C-O stretching bands.

Strong C-F stretching bands characteristic of the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. The molecular ion peak ([M]* or [M+H]*) corresponding to the molecular weight of
206.12 would be expected. The fragmentation pattern can provide further structural
information.
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Applications in Research and Drug Development

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a valuable intermediate in the synthesis of
more complex molecules, particularly in the fields of medicinal chemistry and materials science.
[1] The trifluoromethoxy group is known to enhance properties such as metabolic stability,
lipophilicity, and binding affinity of drug candidates.[7]

The aldehyde functional group is highly versatile and can participate in a wide range of
chemical transformations, including:

Reductive amination to form substituted amines.

Wittig reactions to form alkenes.

Aldol condensations to form a,3-unsaturated ketones.

Oxidation to form carboxylic acids.

Reduction to form alcohols.

These reactions allow for the incorporation of the 4-hydroxy-3-(trifluoromethoxy)phenyl moiety
into a diverse array of target molecules with potential biological activity or unique material
properties. For example, derivatives of 4-hydroxy-3-methoxy-benzaldehyde have been
investigated for their antimicrobial activities.[8]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Hydroxy-
3-(trifluoromethoxy)benzaldehyde.

Hazard Statement Precautionary Statement

Causes skin irritation Wash skin thoroughly after handling.

_ L Wear protective gloves/protective clothing/eye
Causes serious eye irritation ] ]
protection/face protection.

) S Avoid breathing
May cause respiratory irritation _
dust/fume/gas/mist/vapors/spray.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a fluorinated building block with significant
potential in synthetic chemistry. Its unigue combination of functional groups makes it a valuable
precursor for the development of novel pharmaceuticals and advanced materials. This guide
has provided a comprehensive overview of its key properties, synthesis, purification,
characterization, and applications, offering a valuable resource for researchers and
professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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